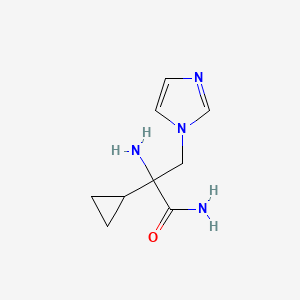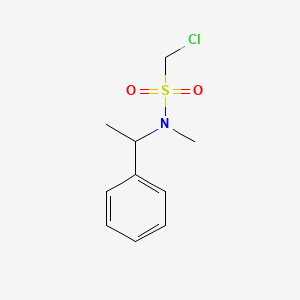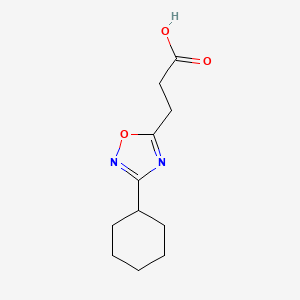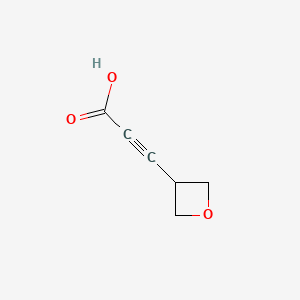
3-(Oxetan-3-yl)prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxetan-3-yl)prop-2-ynoic acid is an organic compound with the molecular formula C8H10O3 It features an oxetane ring, which is a four-membered cyclic ether, attached to a propiolic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxetanes is through the epoxide opening with trimethyloxosulfonium ylide . This method involves treating monosubstituted epoxides with dimethyloxosulfonium methylide, resulting in oxetanes in good yields. The oxetane ring can then be functionalized to introduce the propiolic acid group.
Industrial Production Methods
Industrial production methods for 3-(Oxetan-3-yl)prop-2-ynoic acid are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Oxetan-3-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the triple bond in the propiolic acid moiety to a double or single bond.
Substitution: The oxetane ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkenes or alkanes.
Applications De Recherche Scientifique
3-(Oxetan-3-yl)prop-2-ynoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Oxetan-3-yl)prop-2-ynoic acid involves its interaction with molecular targets and pathways in biological systems. The oxetane ring can act as a reactive site for binding to enzymes or receptors, while the propiolic acid moiety can participate in various chemical reactions. The specific pathways and targets depend on the context of its use, such as in drug design or biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propiolic acid: A simpler acetylenic carboxylic acid with the formula HC2CO2H.
3-(Oxolan-3-yl)prop-2-ynoic acid: A compound with a similar structure but with an oxolane ring instead of an oxetane ring.
Uniqueness
3-(Oxetan-3-yl)prop-2-ynoic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The strained four-membered ring can undergo reactions that are not possible with larger ring systems, making it a valuable compound in synthetic chemistry and research applications.
Propriétés
Formule moléculaire |
C6H6O3 |
|---|---|
Poids moléculaire |
126.11 g/mol |
Nom IUPAC |
3-(oxetan-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C6H6O3/c7-6(8)2-1-5-3-9-4-5/h5H,3-4H2,(H,7,8) |
Clé InChI |
RUDLWMTYJMPCMY-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13639460.png)

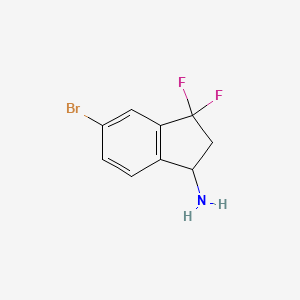
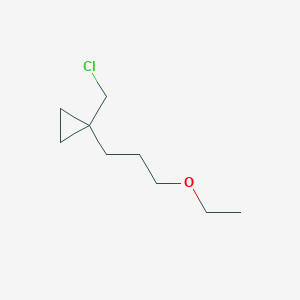
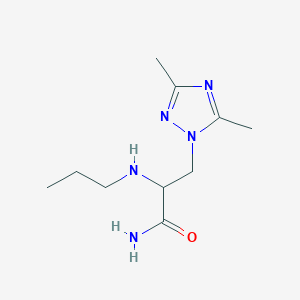
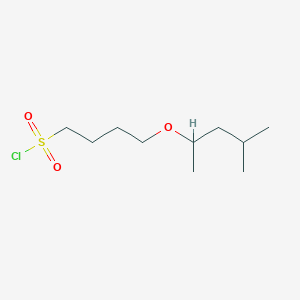
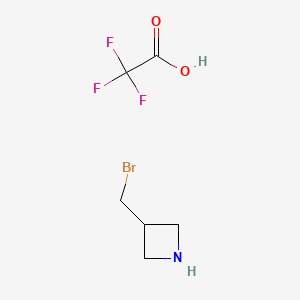
![6-[(2-Methylpiperidin-1-yl)sulfonyl]-n-(3,4,5-trimethoxyphenyl)quinolin-2-amine](/img/structure/B13639494.png)
